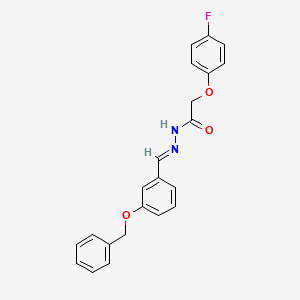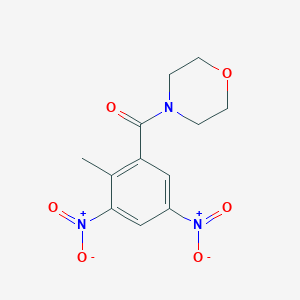![molecular formula C17H19ClN4O4S B12001149 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, an ethylsulfanyl group, and a purine-dione core. Its molecular formula is C16H16ClN4O4S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a hydroxypropyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenolic derivatives, and substituted hydroxypropyl compounds .
科学的研究の応用
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved include the modulation of signaling cascades and the alteration of gene expression .
類似化合物との比較
Similar Compounds
- 8-Bromo-7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-(3-hydroxypropylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Amino-7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethylsulfanyl group, in particular, enhances its reactivity and potential for diverse applications .
特性
分子式 |
C17H19ClN4O4S |
|---|---|
分子量 |
410.9 g/mol |
IUPAC名 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN4O4S/c1-3-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-11(23)9-26-12-6-4-10(18)5-7-12/h4-7,11,23H,3,8-9H2,1-2H3,(H,20,24,25) |
InChIキー |
RIJMOAJYWSURSK-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)



![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
